A quinoxaline derivative and ADRENERGIC ALHPA-2 RECEPTOR AGONIST that is used to manage INTRAOCULAR PRESSURE associated with OPEN-ANGLE GLAUCOMA and OCULAR HYPERTENSION.
Alphagan
CAS No.: 70359-46-5
Cat. No.: VC21339526
Molecular Formula: C15H16BrN5O6
Molecular Weight: 442.22 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 70359-46-5 |
---|---|
Molecular Formula | C15H16BrN5O6 |
Molecular Weight | 442.22 g/mol |
IUPAC Name | 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid |
Standard InChI | InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |
Standard InChI Key | QZHBYNSSDLTCRG-WUUYCOTASA-N |
Isomeric SMILES | C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES | C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O |
Appearance | White to Off-White Solid |
Melting Point | 207-208°C |
Chemical Properties and Composition
Chemical Structure and Formula
Brimonidine tartrate, the active ingredient in Alphagan, has the chemical name 5-bromo-6-(2-imidazolidinylideneamino) quinoxaline L-tartrate . Its molecular formula is C11H10BrN5⋅C4H6O6, with a molecular weight of 442.24 as the tartrate salt . The compound is water-soluble, with solubility measures reported at 34 mg/mL at pH 6.5 for Alphagan and Alphagan 0.2%, and 3.0 mg/mL at pH 7.2 for Alphagan P 0.15% .
Physical Properties
In solution, Alphagan formulations typically present as clear liquids with a distinctive greenish-yellow color . The pH of these solutions varies slightly between formulations: Alphagan 0.5% has a pH of 5.6-6.6, Alphagan 0.2% maintains the same pH range with an osmolality of 280-330 mOsml/kg, and Alphagan P 0.15% features a slightly higher pH of 6.6-7.4 with an osmolality of 250-350 mOsmol/kg .
Composition of Formulations
Each formulation of Alphagan contains different concentrations of the active ingredient brimonidine tartrate, along with specific preservatives and inactive ingredients:
All formulations may contain hydrochloric acid and/or sodium hydroxide for pH adjustment .
Mechanism of Action
Alphagan functions as an alpha adrenergic receptor agonist, with its peak ocular hypotensive effect occurring approximately two hours after administration . Studies using fluorophotometry in both animal and human subjects have revealed that brimonidine tartrate operates through a dual mechanism of action: it reduces the production of aqueous humor while simultaneously increasing uveoscleral outflow . This combination of effects contributes to the medication's ability to effectively lower intraocular pressure in glaucoma and ocular hypertension patients.
The selective activity of brimonidine on alpha-2 adrenergic receptors provides therapeutic benefit while minimizing effects on cardiovascular parameters such as heart rate and blood pressure. Clinical evidence indicates that Alphagan lowers IOP with minimal impact on cardiovascular metrics and no apparent effect on pulmonary parameters including spirometry and respiratory rate .
Clinical Applications
Primary Indications
The primary indication for Alphagan is the reduction of elevated intraocular pressure in patients diagnosed with open-angle glaucoma or ocular hypertension . Various formulations, such as Alphagan P and Qoliana, are prescribed with a standard dosing regimen of one drop in the affected eye(s) every eight hours .
Secondary Uses
Beyond its primary indication, the brimonidine compound is utilized in different concentrations for other ocular conditions. Notably, Lumify (brimonidine tartrate 0.025%) is an over-the-counter preparation indicated specifically for relieving ocular redness caused by minor eye irritations, with a recommended dosing of one drop in the affected eye(s) every six to eight hours .
Orphan Indication
Brimonidine has also received orphan drug designation from Allergan, Inc. for the treatment of anterior ischemic optic neuropathy, expanding its potential therapeutic applications beyond pressure-related ocular conditions .
Clinical Studies and Efficacy
Research Overview
Long-term efficacy of Alphagan administered twice daily has been demonstrated in multiple one-year multicentre studies . These clinical investigations provide substantial evidence supporting the medication's effectiveness in controlling intraocular pressure over extended treatment periods.
Comparison with Timolol
A pivotal randomized, double-blind, parallel, active-controlled multicentre study (Study 103-7831) compared brimonidine 0.2% with timolol 0.5% over a one-year period . The study enrolled 443 participants (221 receiving brimonidine and 222 receiving timolol), with 286 subjects completing the full study duration .
Efficacy Data
The comparative efficacy of brimonidine versus timolol in reducing intraocular pressure is presented in the following table, extracted from clinical study results:
SD = standard deviation; All within-group analyses of changes from baseline had p-values <0.001
This data demonstrates that both medications significantly reduced intraocular pressure from baseline measurements, with statistical significance (p<0.001) observed across all evaluation timepoints .
Formulation Developments
Evolution of Alphagan Products
The Alphagan product line has evolved over time, with newer formulations designed to address specific clinical needs and safety concerns. The original Alphagan formulation contained brimonidine tartrate at a concentration of 0.5% . This was later followed by Alphagan 0.2%, which maintained effectiveness with a reduced concentration of the active ingredient .
Dosing Considerations
Standard Dosing Regimens
For the management of elevated intraocular pressure in open-angle glaucoma or ocular hypertension, Alphagan P and Qoliana are typically prescribed with a dosing regimen of one drop in the affected eye(s) every eight hours . This three-times-daily dosing differs from the twice-daily dosing used in some of the clinical studies, indicating potential variations in clinical practice based on individual patient response and needs .
Ocular Redness Relief
The lower concentration formulation of brimonidine tartrate (0.025%) marketed as Lumify for ocular redness relief is recommended to be administered as one drop in the affected eye(s) every six to eight hours . This over-the-counter application utilizes the vasoconstrictive properties of brimonidine at a significantly lower concentration than the prescription formulations used for glaucoma management.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume